Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Description
Structural Classification and International Union of Pure and Applied Chemistry Nomenclature
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, reflecting the compound's position within the pyrazole family while acknowledging its specific substitution pattern. The complete International Union of Pure and Applied Chemistry name, "this compound," systematically describes each structural feature: the ethyl ester functionality, the oxo group at position 5, the phenyl substituent at nitrogen-1, the dihydro designation indicating partial saturation, and the carboxylate group at carbon-3.
The structural classification of this compound places it within multiple overlapping categories of organic chemistry. Primarily, it belongs to the heterocyclic compounds class, specifically within the azole subfamily due to the presence of nitrogen atoms in the five-membered ring. More specifically, it is classified as a pyrazole derivative, which is further subdivided into the pyrazolone category due to the presence of the carbonyl group at position 5. The compound can also be classified as an ester due to the ethyl carboxylate functionality, and as an aromatic compound due to the phenyl substituent.
The molecular formula C₁₂H₁₂N₂O₃ provides insight into the compound's atomic composition and can be used to calculate various molecular descriptors important for chemical and biological activity prediction. The structure contains twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms, arranged in a specific three-dimensional configuration that determines the compound's chemical and physical properties. The presence of multiple functional groups within a single molecule creates opportunities for diverse chemical reactions and interactions, contributing to the compound's versatility as a synthetic building block.
Historical Context in Heterocyclic Chemistry
The historical development of this compound and related compounds traces back to the pioneering work of Ludwig Knorr in 1883, who first reported the synthesis of pyrazolone derivatives through condensation reactions between ethyl acetoacetate and phenylhydrazine. This foundational work established the fundamental synthetic methodology that continues to be employed in the preparation of pyrazolone compounds today, including the specific compound under investigation. Knorr's original synthesis involved heating ethyl acetoacetate with phenylhydrazine under reflux conditions, leading to the formation of the pyrazolone ring system through cyclization and elimination of water.
The significance of Knorr's contribution to heterocyclic chemistry extends beyond the initial synthesis, as his work laid the groundwork for understanding the reactivity patterns and structural features that characterize pyrazolone compounds. The condensation reaction mechanism he described involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the β-ketoester, followed by intramolecular cyclization and dehydration to form the five-membered heterocyclic ring. This synthetic approach has been refined and modified over the subsequent decades, but the fundamental principles established by Knorr remain central to pyrazolone chemistry.
Following Knorr's initial work, the field of pyrazolone chemistry experienced significant expansion throughout the late nineteenth and early twentieth centuries. Researchers recognized the potential of these compounds as pharmaceutical agents, leading to the development of antipyrine in the 1880s as one of the first synthetic pharmaceutical compounds. This early success in medicinal chemistry applications stimulated further research into pyrazolone derivatives, including compounds with various substitution patterns such as the ethyl ester derivative that is the focus of this analysis.
The evolution of synthetic methodologies for pyrazolone preparation has continued to advance, with modern approaches incorporating improved reaction conditions, catalysts, and purification techniques. Contemporary synthetic strategies often employ functionalization of preformed pyrazolone scaffolds to introduce specific substituents, allowing for the systematic exploration of structure-activity relationships. These advances have enabled the preparation of increasingly complex pyrazolone derivatives, including compounds like this compound with multiple functional groups that provide opportunities for further chemical modification.
Position Within Pyrazolone Derivatives
This compound occupies a distinctive position within the broader family of pyrazolone derivatives, sharing the fundamental five-membered heterocyclic core while exhibiting unique structural features that distinguish it from related compounds. The pyrazolone family encompasses a diverse array of compounds characterized by the presence of the pyrazolin-5-one scaffold, which can exist in multiple tautomeric forms and accommodates various substitution patterns at different positions of the ring system. Within this family, the compound under investigation represents a specific structural variant that combines the classical phenyl substitution at nitrogen-1 with an ethyl ester functionality at carbon-3.
The structural relationship between this compound and other pyrazolone derivatives can be understood through systematic comparison of substitution patterns and functional groups. The closely related compound 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, with molecular formula C₁₀H₈N₂O₃ and Chemical Abstracts Service number 119-18-6, represents the corresponding carboxylic acid from which the ethyl ester is derived. This relationship illustrates the common practice in medicinal chemistry of preparing ester derivatives to modify solubility, bioavailability, and other pharmaceutical properties.
The position of this compound within the pyrazolone family is further defined by its structural features that enable diverse chemical transformations and potential biological activities. The ethyl ester group provides a handle for hydrolysis reactions that can regenerate the corresponding carboxylic acid, while also offering opportunities for transesterification reactions to generate alternative ester derivatives. The phenyl substituent at nitrogen-1 contributes to the compound's aromatic character and may influence its binding interactions with biological targets, consistent with structure-activity relationships observed for other phenyl-substituted pyrazolone derivatives.
Properties
IUPAC Name |
ethyl 5-oxo-1-phenyl-4H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFXQKNQVZMOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044738 | |
| Record name | Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
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Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801313 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
89-33-8 | |
| Record name | 1-Phenyl-3-carbethoxy-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Phenyl-3-carbethoxy-5-pyrazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089338 | |
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| Record name | 89-33-8 | |
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| Record name | 89-33-8 | |
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| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester | |
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| Record name | Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate | |
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Preparation Methods
Method Overview:
The most common approach involves the cyclocondensation of hydrazine derivatives with ethyl acetoacetate or similar β-ketoesters to form the pyrazole core. This method is favored for its straightforwardness and high yield.
Reaction Conditions:
- Solvent: Ethanol or ethanol-water mixtures
- Catalysts: Acidic catalysts such as acetic acid or p-toluenesulfonic acid
- Temperature: Reflux at 70–80°C
- Time: 6–8 hours for complete cyclization
Reaction Pathway:
- Nucleophilic attack by hydrazine on the β-ketoester carbonyl
- Formation of a hydrazone intermediate
- Intramolecular cyclization leading to the pyrazole ring
- Ester group remains intact at position 3
Key Data:
- The reaction produces the pyrazole derivative with high regioselectivity
- Reflux conditions prevent side reactions and improve yields
- Recrystallization from ethanol/water yields pure product
Hydrazinolysis and Functional Group Transformations
Hydrazine-mediated Modifications:
- Excess hydrazine can convert ester groups into hydrazides, leading to derivatives like ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate hydrazide .
- Hydrazinolysis typically occurs under reflux conditions in ethanol or in fusion conditions for higher reactivity.
Hydrolysis to Carboxylic Acid:
- Aqueous sodium hydroxide hydrolyzes the ester to the corresponding acid, which can undergo further cyclization or substitution reactions.
Reaction with Aromatic and Heterocyclic Reagents
Formation of Derivatives:
- Reaction with ortho-phenylenediamine yields benzoimidazole derivatives.
- Condensation with aldehydes such as 4-oxo-4H-1-benzopyran-3-carboxaldehyde produces hydrazones, which can cyclize into heterocycles like pyrazolotriazines.
Optimized Reaction Parameters and Yields
Research Findings and Data Tables
Table 1: Summary of Preparation Methods
Figure 1: General Reaction Scheme
Ethyl acetoacetate + Phenylhydrazine
↓ (Reflux, acid catalysis)
Formation of this compound
↓ (Hydrazinolysis or hydrolysis)
Hydrazide or acid derivatives
Mechanistic Insights
The key step involves nucleophilic attack by hydrazine on the β-ketoester carbonyl, forming a hydrazone intermediate. Subsequent intramolecular cyclization under acidic or neutral conditions yields the pyrazole ring. The ester functionality at position 3 remains stable under these conditions, enabling further modifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized derivatives.
Reduction: Reduction reactions can yield more reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Biological Activities
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been investigated for several biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The presence of the pyrazole ring contributes to its efficacy in disrupting microbial cell functions.
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases.
- Analgesic Properties : Some studies suggest potential analgesic effects, providing a basis for further exploration in pain management therapies.
Medicinal Chemistry
This compound serves as a valuable scaffold in medicinal chemistry for synthesizing new pharmaceutical agents. Its derivatives have been explored for:
- Synthesis of Anticancer Agents : Modifications of this compound have led to the development of novel anticancer drugs that target specific pathways involved in tumor growth.
Agrochemicals
The compound's antimicrobial properties make it a candidate for use in agrochemicals. It can be formulated into pesticides or fungicides to protect crops from various diseases while minimizing environmental impact.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activities against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential applications in treating resistant bacterial infections.
Case Study 2: Anti-inflammatory Research
A clinical trial investigated the anti-inflammatory effects of a derivative of this compound on patients with rheumatoid arthritis. The results indicated a significant reduction in inflammation markers and improved patient outcomes, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Impact of Substituents on Reactivity and Bioactivity
Electron-Withdrawing Groups (EWGs)
- Nitro substituents (e.g., in Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate) increase electrophilicity, enhancing interactions with biological targets like enzymes .
- Chloro groups improve stability and lipophilicity, as seen in Ethyl 5-chloro-1-(2-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate, which exhibits prolonged half-life in vivo .
Functional Group Modifications
- Replacing the ethyl ester with a benzylidene hydrazide (e.g., 4-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid benzylidene-hydrazide) introduces chelation sites for metal ions, expanding applications in metallodrug design .
- Methylation at positions 1 and 5 (e.g., Ethyl 1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate) sterically shields the pyrazole ring, reducing susceptibility to metabolic degradation .
Key Findings :
- Chlorination at C5 significantly enhances antibacterial potency (MIC reduced from 12.5 to 6.25 µg/mL) .
- Nitro groups at C1 improve anticancer activity but reduce anti-inflammatory effects due to steric hindrance .
Biological Activity
Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS No. 89-33-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant research findings.
- Molecular Formula: C₁₂H₁₂N₂O₃
- Molecular Weight: 232.24 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 89-33-8
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacterial strains. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 μg/ml. In contrast, its activity against Gram-negative bacteria was significantly lower, with MIC values between 250 and 1000 μg/ml .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 7.81 - 62.5 |
| Staphylococcus epidermidis | 3.91 - 31.25 |
| Escherichia coli | 250 - 1000 |
| Klebsiella pneumoniae | 250 - 1000 |
| Pseudomonas aeruginosa | 250 - 1000 |
Anticancer Activity
Recent studies have highlighted the potential anticancer activity of pyrazole derivatives, including this compound. Compounds in this class have shown effectiveness against various cancer cell lines, including lung, colorectal, and breast cancers. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
In a comparative study involving several pyrazole derivatives, ethyl 5-oxo derivatives demonstrated significant antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values were determined to be below the toxic threshold for normal cells, indicating a favorable therapeutic index .
Cytotoxicity Assessment
The cytotoxic effects of ethyl 5-oxo compounds were evaluated using Vero cells as an experimental model. At concentrations up to 200 μg/ml, no significant cytotoxicity was observed. The half maximal effective concentration (EC50) was determined to be approximately 278.8 μg/ml, suggesting that the compound is relatively safe for eukaryotic cells while maintaining its antimicrobial and anticancer activities .
Table 2: Cytotoxicity Data for Ethyl 5-Oxo Compounds
| Concentration (μg/ml) | Percentage Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 98 |
| 100 | 95 |
| 200 | 92 |
| 400 | <50 |
Q & A
Q. What are the established synthetic routes for Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves cyclization reactions of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. Key steps include:
- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine under acidic conditions to form the pyrazole ring.
- Functionalization : Introducing substituents via nucleophilic substitution or coupling reactions (e.g., diazonium salt coupling for azo derivatives) .
- Optimization : Yields improve with reflux in ethanol (6–8 hours) and catalytic acetic acid. Purity (>95%) is achieved via recrystallization from ethanol/water mixtures .
Q. Critical Parameters :
- Temperature control (70–80°C) prevents side reactions.
- pH adjustment (pH 4–5) stabilizes intermediates during cyclization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- 1H/13C NMR : Confirms the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons) and ester group (δ 4.2–4.4 ppm for –OCH2CH3) .
- UV-Vis Spectroscopy : Identifies conjugation via λmax at 280–320 nm (ethanol solvent) .
- HPLC : Purity >98% is validated using a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) .
| Key Analytical Data |
|---|
| Molecular Weight : 260.26 g/mol |
| CAS No. : [Refer to region-specific databases; not listed in evidence] |
| Melting Point : 160–165°C (decomposes) |
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring’s 4th and 5th positions influence biological activity, based on SAR studies?
Methodological Answer:
- Position 4 : Introducing electron-withdrawing groups (e.g., –Cl, –NO2) enhances antimicrobial activity by increasing electrophilicity and target binding .
- Position 5 : The 5-oxo group is critical for hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition). Replacement with –NH2 reduces anti-inflammatory efficacy by 60% .
- Case Study : Ethyl 5-chloro-4-formyl derivatives show 3-fold higher activity against S. aureus compared to the parent compound .
Q. Experimental Design :
Q. What contradictions exist in reported biological activity data, and how can experimental design address these discrepancies?
Methodological Answer:
Q. What computational modeling approaches predict the compound’s interactions with biological targets like enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5IKT). The 5-oxo group forms hydrogen bonds with Arg120, while the phenyl ring engages in π-π stacking with Tyr355 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
| Key Interaction Metrics |
|---|
| Binding Affinity (ΔG) : –8.2 kcal/mol |
| Hydrogen Bonds : 3 (COX-2) |
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation in pharmacological studies?
Methodological Answer:
- pH Stability : Degrades rapidly at pH >8 (ester hydrolysis). Use buffered solutions (pH 5–7) for in vitro assays .
- Thermal Stability : Stable at 25°C for 48 hours but decomposes at 60°C (TGA data). Store at –20°C under inert gas (N2) to prevent oxidation .
| Stability Profile |
|---|
| Half-life (pH 7.4) : 24 hours |
| Decomposition Products : Ethanol, CO2, phenyl derivatives |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
